molecular formula C11H22N2O2 B1307164 tert-Butyl (2-aminocyclohexyl)carbamate CAS No. 317595-54-3

tert-Butyl (2-aminocyclohexyl)carbamate

Cat. No.: B1307164
CAS No.: 317595-54-3
M. Wt: 214.3 g/mol
InChI Key: AKVIZYGPJIWKOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-aminocyclohexyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-aminocyclohexanol under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out at room temperature and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-aminocyclohexyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl (2-aminocyclohexyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.

Comparison with Similar Compounds

tert-Butyl (2-aminocyclohexyl)carbamate is similar to other carbamate protecting groups such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability characteristics, making it suitable for particular synthetic applications.

Biological Activity

tert-Butyl (2-aminocyclohexyl)carbamate, also known as a derivative of N-Boc-1,2-cyclohexanediamine, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Overview

  • Chemical Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 317595-54-3

The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclohexyl ring with an amino group. Its structure suggests potential interactions with various biological pathways.

The precise biochemical pathways influenced by this compound are still under investigation. However, its structural similarity to other biologically active compounds indicates that it may modulate specific cellular processes.

Biochemical Pathways

  • Potential modulation of neurotransmitter systems due to its amino group.
  • Possible interaction with enzyme targets relevant in neuroprotection and cancer therapy.

Pharmacokinetics

Current literature lacks comprehensive data on the pharmacokinetics of this compound, including its bioavailability, half-life, metabolism, and excretion. Understanding these parameters is crucial for assessing its therapeutic potential.

Biological Activity

Research has indicated several key areas where this compound exhibits biological activity:

  • Neuroprotective Properties : Some studies suggest that derivatives could have protective effects on neuronal cells, potentially benefiting conditions like neurodegeneration.
  • Antitumor Activity : In vitro studies have indicated that certain analogs may exhibit cytotoxic effects against cancer cell lines .
  • Inhibitory Effects on Kinases : Investigations into related compounds have shown inhibitory activity against specific kinases associated with various diseases .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of related compounds, researchers found that derivatives similar to this compound exhibited significant protection against oxidative stress-induced neuronal cell death in vitro. This suggests potential applications in treating neurodegenerative diseases.

Study 2: Antitumor Efficacy

A recent investigation into the antitumor effects of pyrido-pyridazinone derivatives highlighted the importance of structural modifications on biological activity. The study noted that compounds with similar structural motifs to this compound showed promising results in inhibiting tumor growth in subcutaneous models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveProtective effects on neuronal cells
AntitumorCytotoxic effects against cancer cell lines
Kinase InhibitionInhibition of specific kinases

Properties

IUPAC Name

tert-butyl N-(2-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390859
Record name tert-Butyl (2-aminocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317595-54-3, 184954-75-4
Record name tert-Butyl (2-aminocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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